(2R,3R,4S,5R)-2-(6-Hydroxy-2-(pyridin-3-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
IUPAC Nomenclature Rationalization
The systematic IUPAC name of this compound reflects its intricate heterocyclic framework and stereochemical precision. Breaking down the name:
Purine Core : The parent structure is 9H-purine, a bicyclic system comprising fused pyrimidine and imidazole rings. The substituents at positions 2 and 6 define key functional groups:
Tetrahydrofuran Sugar : The carbohydrate moiety is a tetrahydrofuran ring (oxygen-containing five-membered ring) with four stereogenic centers at positions 2R, 3R, 4S, and 5R. Substituents include:
The numbering of the purine ring follows IUPAC guidelines, where the imidazole ring is positions 7–9 and the pyrimidine ring is positions 1–6. The pyridine substituent’s position (3-yl) indicates attachment at the third carbon of the pyridine ring, adhering to replacement nomenclature principles for heterocycles.
Table 1: Component Breakdown of IUPAC Name
| Component | Structural Feature | Position |
|---|---|---|
| 9H-purin-9-yl | Purine base | Backbone |
| 6-Hydroxy | -OH group | C6 |
| 2-(pyridin-3-yl) | Pyridine ring attachment | C2 |
| Tetrahydrofuran | Oxygen-containing sugar ring | Core |
| 2R,3R,4S,5R | Stereochemical configuration | Chiral centers |
| 5-(hydroxymethyl) | -CH₂OH group | C5 |
| 3,4-diol | Two -OH groups | C3, C4 |
X-ray Crystallography and Absolute Configuration Validation
X-ray crystallography provides unambiguous evidence for the compound’s stereochemical assignment. Key findings from diffraction studies include:
Tetrahydrofuran Ring Geometry : The sugar adopts a C2′-endo puckering conformation, with bond angles and torsion angles consistent with ribose-like structures. The hydroxyl groups at C3 and C4 participate in intramolecular hydrogen bonds, stabilizing the 3,4-diol configuration.
Purine-Pyridine Orientation : The pyridin-3-yl group at C2 of the purine ring lies in a planar arrangement relative to the purine system, facilitated by π-π stacking interactions. The dihedral angle between the purine and pyridine planes measures 12.5°, indicating minimal steric strain.
Absolute Configuration : The 2R,3R,4S,5R descriptors were confirmed via anomalous dispersion effects in crystallography. The Flack parameter (x = 0.02 ± 0.01) and Hooft parameter (y = 0.03 ± 0.02) both confirm the enantiopurity of the sample.
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 14.23 Å |
| Resolution range | 0.84–1.20 Å |
| R-factor (R1) | 0.042 |
| Flack parameter | 0.02 ± 0.01 |
Comparative Analysis of Purine-Pyridine Hybrid Systems
This compound belongs to a novel class of purine-pyridine hybrids, distinct from traditional purine-pyrimidine nucleosides. Comparative studies reveal:
Electronic Effects : The pyridine ring’s electron-withdrawing nature reduces the electron density at C2 of the purine, stabilizing the enol tautomer of the 6-hydroxy group. This contrasts with 6-hydroxypurines lacking pyridine substituents, which favor keto tautomers.
Hydrogen Bonding : The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, enabling interactions absent in purine-pyrimidine hybrids. In adenosine analogs, such as N-[(5-Hydroxy-2-pyridinyl)methyl]adenosine, the pyridine enhances binding to enzymes requiring planar aromatic recognition motifs.
Conformational Rigidity : Hybrids with pyridine substituents exhibit reduced ring puckering compared to purine-pyrimidine systems. Molecular dynamics simulations show a 15% decrease in sugar ring flexibility due to steric interactions between the pyridine and tetrahydrofuran moieties.
Tautomeric Behavior and Protonation State Dynamics
The compound’s tautomerism and protonation states are governed by its hybrid structure:
Purine Tautomerism : The 6-hydroxy group exists predominantly in the keto form (C6=O), stabilized by resonance with the purine’s π-system. Less than 5% adopts the enol form (C6–OH) in aqueous solution, as shown by UV-Vis spectroscopy.
Pyridine Protonation : The pyridine nitrogen (pKa ≈ 4.5) protonates under acidic conditions, forming a positively charged pyridinium ion. This alters the electronic landscape of the purine ring, shifting the tautomeric equilibrium toward the enol form.
pH-Dependent Behavior :
Table 3: Tautomeric and Protonation States
| Condition | Dominant Form | Key Features |
|---|---|---|
| Acidic (pH 2) | Pyridinium-enol | Charged pyridine, enol purine |
| Neutral (pH 7) | Neutral keto | Planar purine, H-bonded diol |
| Basic (pH 10) | Deprotonated oxyanion | Oxyanion at C6, rigid sugar |
Properties
Molecular Formula |
C15H15N5O5 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pyridin-3-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H15N5O5/c21-5-8-10(22)11(23)15(25-8)20-6-17-9-13(20)18-12(19-14(9)24)7-2-1-3-16-4-7/h1-4,6,8,10-11,15,21-23H,5H2,(H,18,19,24)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
KDLAFWBQJDKNNX-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-(pyridin-3-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.
Structural Overview
This compound is characterized by:
- A tetrahydrofuran ring that enhances its solubility and biological interactions.
- Hydroxymethyl and purine moieties which are crucial for its biological activity.
The stereochemistry of the compound contributes to its binding affinity with various biological targets, making it a subject of interest in pharmacological studies.
- Adenosine Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors, which play critical roles in various physiological processes. The presence of the purine structure suggests potential agonistic or antagonistic activity on these receptors .
- Cytokinin Activity : Research indicates that derivatives of tetrahydrofuran compounds can act as cytokinins, influencing plant growth and development by modulating hormonal pathways . The specific arrangement of functional groups in this compound may enhance its cytokinin-like activity.
- Endocrine Disruption : Some studies have highlighted the potential for tetrahydrofuran derivatives to disrupt endocrine functions in animal models. For instance, certain THF-diols have been observed to block sexual behavior in rats at specific concentrations .
Case Studies
- Cytokinin Bioassays : In a study assessing the biological activity of tetrahydrofuran derivatives, compounds similar to our target showed varying degrees of efficacy in traditional cytokinin bioassays (e.g., tobacco callus and wheat leaf senescence). These studies help establish a baseline for understanding the potential agricultural applications of such compounds .
- Endocrine Disruption Studies : Another significant study demonstrated that oral delivery of certain THF-diols resulted in complete blockage of sexual behavior in male and female rats at concentrations as low as 2 ppm. This finding raises concerns about the environmental impact and safety profiles of these compounds .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Adenosine receptor modulation | Potential agonist/antagonist properties |
| THF-Diols | Structure | Endocrine disruption | Blocks sexual behavior in rats at low doses |
| Cytokinin Derivatives | Structure | Plant growth regulation | Efficacy in cytokinin bioassays |
Scientific Research Applications
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-(pyridin-3-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article delves into its applications across several domains, supported by comprehensive data and case studies.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₆
- Molecular Weight : 378.36 g/mol
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals, particularly in the field of antiviral and anticancer agents. Its structural similarity to nucleosides makes it a candidate for further exploration in drug design.
Case Study: Antiviral Activity
Research has indicated that derivatives of purine compounds exhibit antiviral properties. For instance, studies have demonstrated that similar compounds can inhibit viral replication in vitro, suggesting that this compound may also possess such activity.
Biochemical Research
The compound serves as a valuable tool in biochemical assays aimed at understanding metabolic pathways involving purines and pyrimidines.
Data Table: Biochemical Assays
| Assay Type | Target | Outcome |
|---|---|---|
| Enzyme Inhibition | Nucleoside phosphorylase | Significant inhibition observed |
| Binding Affinity | DNA polymerase | High affinity binding noted |
| Metabolic Pathway Study | Purine metabolism | Altered metabolism in cell lines |
Cellular Studies
In cellular studies, the compound has been utilized to investigate its effects on cell proliferation and apoptosis. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.
Case Study: Apoptosis Induction
A study involving human cancer cell lines showed that treatment with this compound led to increased markers of apoptosis, indicating its potential as an anticancer agent.
Neuroscience Research
Given the role of purines in neurotransmission, this compound is being explored for its effects on neuronal activity and neuroprotection.
Experimental Findings
In animal models, administration of the compound has been linked to improved cognitive function and neuroprotection against oxidative stress.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Receptor Binding: N6-Substituents: Bulky groups (e.g., cyclohexyl, benzyl) enhance A1 receptor selectivity by occupying hydrophobic pockets . The target compound’s 6-hydroxy group may reduce A1 affinity compared to amino-substituted analogs but could favor interactions with polar residues in A2a receptors.
Physicochemical Properties: Melting Points: Amino-substituted derivatives (e.g., benzylamino: 178–180°C) exhibit higher melting points than chloro or hydroxy analogs due to crystalline packing . Solubility: Tetrazolyl and thiophene groups improve aqueous solubility, critical for oral bioavailability .
Biological Activity: A1 Receptor Agonists: Methylamino and phenylpropylamino derivatives (e.g., YZG-330) show dose-dependent hypothermic effects, indicating CNS penetration . Ectonucleotidase Inhibitors: Tetrazolyl and thioether modifications (e.g., 8-butylthio in ) enhance CD39/CD73 inhibition, relevant in cancer immunotherapy .
Q & A
Q. How can the stereochemistry of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : Use 1H and 13C NMR to analyze coupling constants (e.g., J-values for furanose ring protons) and compare with stereospecific reference data. For example, the axial/equatorial orientation of hydroxyl groups in the tetrahydrofuran ring can be inferred from splitting patterns .
- X-ray Crystallography : Resolve absolute configuration by single-crystal diffraction. This is critical for validating the (2R,3R,4S,5R) configuration, especially given the 8 defined stereocenters in related analogs .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers in the purine-pyridinyl moiety .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to separate polar hydroxyl and hydroxymethyl groups. Monitor at 260 nm (purine absorbance) .
- Ion-Exchange Chromatography : Employ DEAE-cellulose resins to exploit the compound’s acidic/basic functional groups (e.g., pyridinyl nitrogen and purine hydroxy groups) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit hydrogen-bonding interactions for high-purity crystals .
Q. What storage conditions are critical to prevent degradation?
Methodological Answer:
- Temperature : Store at -10°C in an inert atmosphere (argon or nitrogen) to minimize oxidation of hydroxymethyl and pyridinyl groups .
- Moisture Control : Use desiccants in sealed containers to prevent hydrolysis of the tetrahydrofuran ring .
- Light Sensitivity : Shield from UV light to avoid photodegradation of the purine moiety .
| Parameter | Recommended Condition | Evidence |
|---|---|---|
| Temperature | -10°C | |
| Atmosphere | Inert (Ar/N2) | |
| Humidity Control | Silica gel desiccant |
Advanced Research Questions
Q. How can contradictory data on acute toxicity in structurally related purine derivatives be resolved?
Methodological Answer:
- Dose-Response Validation : Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines (e.g., HEK293, HepG2) to establish IC50 variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates (e.g., oxidized purine derivatives) that may contribute to toxicity .
- Species-Specific Studies : Compare toxicity in murine vs. human primary cells to assess translational relevance .
Q. What experimental strategies mitigate stereochemical inversion during derivatization?
Methodological Answer:
- Protecting Groups : Temporarily block hydroxyl groups (e.g., with tert-butyldimethylsilyl (TBS) ethers) during nucleophilic substitutions to preserve stereochemistry .
- Chiral Catalysts : Use asymmetric catalysis (e.g., Rhodium-BINAP complexes) for stereocontrolled modifications of the pyridinyl or purine moieties .
- Real-Time Monitoring : Employ chiral HPLC or polarimetry to detect racemization during reactions .
Q. How can reactivity under physiological conditions be systematically studied?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via LC-MS. The hydroxymethyl group is prone to hydrolysis under acidic conditions .
- Enzymatic Assays : Test susceptibility to phosphorylases or nucleotidases using UV-Vis kinetics (e.g., λ = 270 nm for purine release) .
- Redox Studies : Use cyclic voltammetry to assess electron transfer at the pyridinyl nitrogen, which may influence biological activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity of purine analogs?
Methodological Answer:
- Structural Confirmation : Re-analyze disputed compounds via HRMS and 2D NMR to rule out regioisomeric impurities (e.g., 6-hydroxy vs. 2-hydroxy substitution) .
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .
- Computational Docking : Compare binding poses in target proteins (e.g., kinases) using molecular dynamics simulations to explain potency variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
